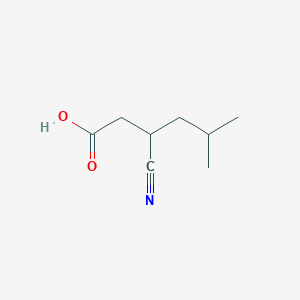

Ácido 3-ciano-5-metilhexanoico

Descripción general

Descripción

3-Cyano-5-methylhexanoic acid is an organic compound with the molecular formula C8H13NO2. It is a derivative of hexanoic acid, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) on the hexanoic acid backbone. This compound is a key intermediate in the synthesis of pregabalin, a medication used to treat neuropathic pain and epilepsy .

Aplicaciones Científicas De Investigación

3-Cyano-5-methylhexanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions.

Mecanismo De Acción

Target of Action

3-Cyano-5-methylhexanoic acid, also known as (S)-3-Cyano-5-methylhexanoic Acid, is primarily targeted by a robust nitrilase from Arabis alpina (AaNIT) . This enzyme plays a crucial role in the hydrolysis of isobutylsuccinonitrile (IBSN) to (S)-3-cyano-5-methylhexanoic acid .

Mode of Action

The compound interacts with its target, the nitrilase, through a process known as hydrolysis . This interaction results in the conversion of a single nitrile group to a carboxyl group . The process is highly attractive due to its excellent enantioselectivity .

Biochemical Pathways

The biochemical pathway involved in the action of 3-Cyano-5-methylhexanoic acid is the nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN) . This pathway is significant as it leads to the production of (S)-3-cyano-5-methylhexanoic acid, a critical chiral intermediate of pregabalin .

Result of Action

The result of the compound’s action is the production of (S)-3-cyano-5-methylhexanoic acid . This compound is a critical chiral intermediate in the enantioselective preparation of α,β-unsaturated imides and α-Hydroxy Enones, as well as a reagent in the manufacturing of Pregabalin .

Action Environment

The environment can significantly influence the action, efficacy, and stability of 3-Cyano-5-methylhexanoic acid. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Furthermore, the formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Análisis Bioquímico

Biochemical Properties

3-Cyano-5-methylhexanoic Acid plays a significant role in biochemical reactions. It interacts with enzymes such as nitrilase . The molecular modification of a regio- and stereo-specific nitrilase toward rac-ISBN to 3-Cyano-5-methylhexanoic Acid has been successfully achieved .

Cellular Effects

As a derivative of Pregabalin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Cyano-5-methylhexanoic Acid involves its interaction with nitrilase . Two hotspots of Trp57 and Val134 were identified based on the classical binding free energy .

Temporal Effects in Laboratory Settings

It has been used successfully in the kinetic resolution of rac-ISBN to 3-Cyano-5-methylhexanoic Acid .

Metabolic Pathways

3-Cyano-5-methylhexanoic Acid is involved in the metabolic pathways related to the synthesis of Pregabalin . It interacts with enzymes such as nitrilase .

Subcellular Localization

As a derivative of Pregabalin, it may have similar subcellular localization characteristics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-5-methylhexanoic acid typically involves the hydrolysis of 2-isobutyl-succinonitrile using a regioselective nitrilase enzyme. This enzymatic process is preferred due to its high specificity and efficiency . The reaction conditions usually involve mild temperatures and neutral pH, making it an environmentally friendly method.

Industrial Production Methods: In industrial settings, the production of 3-cyano-5-methylhexanoic acid is often carried out using a one-pot bienzymatic cascade reaction. This method employs a combination of nitrilase and amidase enzymes to achieve high yields and enantioselectivity . The process is scalable and suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, including:

Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Typically carried out using acidic or basic conditions.

Reduction: Commonly performed using hydrogen gas and a nickel catalyst.

Substitution: Often involves nucleophiles such as amines or alcohols.

Major Products Formed:

Hydrolysis: 3-Aminomethyl-5-methylhexanoic acid.

Reduction: 3-Aminomethyl-5-methylhexanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used

Comparación Con Compuestos Similares

3-Aminomethyl-5-methylhexanoic acid: A direct derivative formed by the reduction of 3-cyano-5-methylhexanoic acid.

Uniqueness: 3-Cyano-5-methylhexanoic acid is unique due to its role as a critical intermediate in the synthesis of pregabalin. Its specific structure allows for efficient conversion to pregabalin, making it an essential compound in pharmaceutical manufacturing .

Actividad Biológica

3-Cyano-5-methylhexanoic acid (CMHA) is an important compound in organic synthesis and medicinal chemistry, primarily recognized as an intermediate in the production of pregabalin, a drug used to treat various neurological disorders. This article explores the biological activity of CMHA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Cyano-5-methylhexanoic acid has the molecular formula and is characterized by the presence of a cyano group () and a carboxylic acid group (). Its structure facilitates interactions with biological targets, particularly in the central nervous system.

The primary biological activity of CMHA is linked to its role as a precursor in the synthesis of pregabalin. Pregabalin exerts its effects by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, which modulates neurotransmitter release. This mechanism underlies its efficacy in treating conditions such as:

- Seizure Disorders : Pregabalin is effective in reducing seizure frequency.

- Neuropathic Pain : It alleviates pain associated with nerve damage.

- Anxiety Disorders : It has anxiolytic properties beneficial for patients with anxiety.

Synthesis and Enzymatic Conversion

Recent studies have highlighted innovative methods for synthesizing CMHA using enzymatic processes, which are more environmentally friendly compared to traditional chemical methods. For instance, nitrilase enzymes can selectively convert 2-isobutyl-succinonitrile into (S)-3-cyano-5-methylhexanoic acid, demonstrating regioselectivity and stereoselectivity in the reaction .

Pharmacological Studies

- Anticonvulsant Activity : Pregabalin derived from CMHA has been shown to significantly reduce seizure activity in animal models. Studies indicate that it can decrease both tonic-clonic and partial seizures .

- Analgesic Effects : Research has demonstrated that CMHA and its derivatives exhibit anti-nociceptive effects in various pain models, suggesting potential applications in pain management .

- Psychiatric Applications : Pregabalin's ability to modulate neurotransmitter release presents opportunities for treating psychiatric conditions such as bipolar disorder and generalized anxiety disorder .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.